"3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" physical properties
"3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral amino alcohol, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This compound serves as a valuable chiral building block in pharmaceutical and materials science research. Due to the limited availability of experimentally-derived data in public literature, this document synthesizes information from supplier technical data sheets for the specific compound and its close structural analogs. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this molecule's physical characteristics for successful experimental design and synthesis.
Introduction and Significance
3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a substituted propanolamine featuring a phenyl group and a primary amine at a chiral center (C3), and a gem-dimethyl group at the C2 position. The presence of both a basic amino group and a hydrogen-bonding hydroxyl group, combined with its chirality and steric bulk, makes it a molecule of interest in asymmetric synthesis and as a precursor for more complex pharmaceutical agents.
A precise understanding of its physical properties—such as melting point, solubility, and spectroscopic characteristics—is paramount for its effective use. These parameters govern everything from reaction conditions and purification strategies to formulation and storage. This guide addresses the notable gap in publicly available experimental data by providing both known values and robust methodologies for in-house characterization.
Core Physical and Chemical Properties
While extensive experimental data for this specific molecule is not widely published, the following table summarizes the available information. Properties for the closely related analog, (S)-3-Amino-3-phenylpropan-1-ol, are included for comparative purposes, as the addition of the C2 gem-dimethyl group is expected to influence these values.
| Property | (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol | (S)-3-Amino-3-phenylpropan-1-ol (Analog) | Causality and Expert Insights |
| Molecular Formula | C₁₁H₁₇NO | C₉H₁₃NO[1] | The addition of two methyl groups (C₂H₄) increases the molecular weight and carbon count. |
| Molecular Weight | 179.26 g/mol | 151.21 g/mol [1] | Increased mass due to the gem-dimethyl substituent. |
| CAS Number | 156406-42-7 | 82769-76-4[1] | Unique identifier for the (S)-enantiomer of the target compound. |
| Physical Form | Solid | Solid[1] | The presence of strong intermolecular hydrogen bonding (from -OH and -NH₂) and van der Waals forces promotes a solid state at standard conditions. |
| Melting Point (°C) | Data not available | 69 °C[1] | Prediction: The melting point is expected to be different from the analog. The gem-dimethyl groups increase steric hindrance, which could disrupt crystal lattice packing, potentially lowering the melting point. Conversely, the increased molecular weight could lead to stronger dispersion forces, potentially raising it. Experimental determination is essential. |
| Boiling Point (°C) | Data not available | 134 °C at 4 mmHg[2] | Prediction: The compound will have a high boiling point and will likely require vacuum distillation to prevent decomposition. The increased molecular weight relative to the analog will raise the boiling point under equivalent pressure. |
| Solubility | Data not available | Soluble in Methanol[2] and Chloroform[1] | Prediction: Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO due to the polar amino and hydroxyl groups. Solubility in nonpolar solvents like hexanes is likely low. Water solubility may be limited by the hydrophobic phenyl and gem-dimethyl groups. |
Workflow for Physical Property Characterization
For a compound with limited published data, a systematic characterization workflow is critical. This ensures the identity, purity, and key physical properties are well-documented before its use in further applications.
Caption: Workflow for the comprehensive characterization of a research chemical.
Predicted Spectroscopic Profile
While supplier data sheets lack specific spectra, the structure of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol allows for the prediction of its key spectroscopic features, which are invaluable for confirming its identity.
-
¹H NMR:
-
Phenyl Protons: A multiplet integrating to 5H in the aromatic region (~7.2-7.4 ppm).
-
CH-NH₂/OH: A signal for the benzylic proton, likely a doublet, coupled to the adjacent CH₂ group. Its chemical shift would be influenced by the solvent.
-
CH₂-OH: A signal for the methylene protons adjacent to the hydroxyl group.
-
NH₂ and OH Protons: Broad singlets, exchangeable with D₂O. Their chemical shifts are highly variable depending on concentration and solvent.
-
Gem-dimethyl Protons: Two distinct singlets, each integrating to 3H, due to the adjacent chiral center making them diastereotopic.
-
-
¹³C NMR:
-
Phenyl Carbons: Multiple signals in the ~125-145 ppm range.
-
C-NH₂: A signal for the chiral carbon bearing the amino and phenyl groups.
-
C(CH₃)₂: The quaternary carbon signal.
-
CH₂-OH: The carbon adjacent to the hydroxyl group.
-
Gem-dimethyl Carbons: Two distinct signals for the two methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
O-H and N-H Stretching: A broad band in the ~3200-3400 cm⁻¹ region.
-
C-H Stretching: Signals for aromatic and aliphatic C-H bonds just below and above 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretches in the ~1450-1600 cm⁻¹ region.
-
C-O Stretching: A strong band in the ~1050-1150 cm⁻¹ region.
-
Experimental Protocols
The following protocols describe standard, reliable methods for determining the key physical properties of a solid organic compound like 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.
Melting Point Determination (Capillary Method)
-
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (e.g., < 1 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement (Rapid Scan): Heat the sample rapidly to get a rough estimate of the melting point. Let the apparatus cool by at least 20 °C.
-
Measurement (Accurate Scan): Using a fresh capillary, heat rapidly to within 15-20 °C of the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Thermodynamic Solubility Profiling (Shake-Flask Method)
-
Causality: Quantifying solubility in various solvents is crucial for developing purification methods (recrystallization), analytical methods (HPLC mobile phases), and formulations. The shake-flask method determines the saturation point of a compound in a given solvent at a specific temperature.
-
Methodology:
-
Solvent Selection: Choose a panel of relevant solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate sealed vials. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a calibrated HPLC-UV (or other suitable) method to determine the concentration.
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature (e.g., in mg/mL or mol/L).
-
Safety and Handling
Based on available safety data, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a hazardous substance.
-
GHS Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Due to the H318 designation, full-face protection is strongly recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral building block with significant potential, yet its fundamental physical properties are not well-documented in accessible literature. This guide provides the most current, consolidated information and, more importantly, equips researchers with the predictive insights and detailed experimental protocols necessary to characterize the molecule thoroughly. By following the outlined workflows for structural confirmation, purity assessment, and physicochemical analysis, scientists can confidently integrate this compound into their research and development pipelines, ensuring reproducible and reliable outcomes.
References
-
PubChem. 3-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
